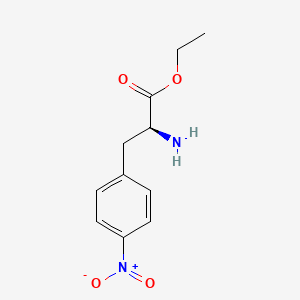

Ethyl 4-nitro-L-phenylalanine

Description

Chemical Synthesis

The most common chemical method for synthesizing 4-nitro-L-phenylalanine is the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net This electrophilic aromatic substitution reaction must be carefully controlled to achieve regioselectivity for the para-position and to avoid side reactions.

One established laboratory procedure involves dissolving L-phenylalanine in concentrated sulfuric acid at 0°C, followed by the dropwise addition of concentrated nitric acid. prepchem.com After the reaction, the mixture is poured onto ice and neutralized, typically with lead carbonate, to precipitate the product. prepchem.com Research has shown that optimizing reaction conditions, such as temperature, reaction time, and the ratio of acids, is crucial for maximizing yield. researchgate.net A significant advancement has been the use of a tubular reactor instead of a traditional batch reactor, which can improve the reaction rate, enhance efficiency, and suppress the formation of by-products like dimers, leading to a higher yield. researchgate.net

| Method | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Batch Reactor | Conc. H₂SO₄ / Conc. HNO₃ (2:1 v/v) | 0°C | 3 h | 65.2% | researchgate.net |

| Tubular Reactor | Conc. H₂SO₄ / Conc. HNO₃ (2:1 v/v) | 50°C | 5 min | 80.9% | researchgate.net |

Once 4-nitro-L-phenylalanine is obtained, it can be converted to its ethyl ester. This is a standard esterification reaction, often carried out by reacting pN-Phe with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride, to yield Ethyl 4-nitro-L-phenylalanine hydrochloride. chemimpex.com This process is analogous to the preparation of other amino acid esters, for example, the synthesis of Melphalan (B128), where the ethyl ester of a protected 4-nitro-L-phenylalanine derivative is an intermediate. wikipedia.org

Biocatalytic Synthesis

An alternative, greener approach to chemical nitration is the use of enzymes. Phenylalanine ammonia (B1221849) lyases (PALs) have been investigated for the stereoselective amination of trans-4-nitrocinnamic acid to produce L-4-nitrophenylalanine. frontiersin.orggoogle.com This biocatalytic method offers high enantioselectivity under milder reaction conditions. frontiersin.org

Early attempts using this method reported low yields of around 7%. google.com However, recent process intensification studies have demonstrated significant improvements. By covalently immobilizing the PAL enzyme onto a solid support, researchers have created a more stable and reusable heterogeneous catalyst. frontiersin.org The integration of this immobilized enzyme into a continuous flow reactor system has dramatically enhanced productivity, achieving high conversions in very short reaction times. frontiersin.org

| Enzyme | Substrate | Method | Contact Time | Conversion | Reference |

|---|---|---|---|---|---|

| Immobilized PbPAL | 4-nitrocinnamic acid | Continuous Flow | 20 min | 89% ± 5% | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIKYBDDYIQCEB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Engineering for Enhanced Production

De Novo Biosynthetic Pathway Design

The engineered pathway for pN-Phe production typically builds upon the host's native shikimate pathway, which produces chorismate, a key precursor for aromatic amino acids. nih.govfrontiersin.org From chorismate, a synthetic route is constructed in two main stages:

Synthesis of para-amino-L-phenylalanine (pA-Phe): The first step is the conversion of chorismate to pA-Phe, which serves as the direct precursor to pN-Phe. biorxiv.org This is accomplished by introducing a set of genes, such as pabAB (4-amino-4-deoxychorismate synthase) and papBC (4-amino-4-deoxychorismate mutase/dehydrogenase), from organisms like Corynebacterium glutamicum and Streptomyces venezuelae. nih.govfrontiersin.org

Oxidation of pA-Phe to pN-Phe: The crucial final step is the generation of the nitro group. This is achieved by the enzymatic oxidation of the amino group of pA-Phe. biorxiv.org Researchers identified and utilized N-oxygenase enzymes, such as AurF from Streptomyces thioluteus, which can efficiently catalyze this transformation. biorxiv.orgnih.gov

Strain and Process Optimization

To enhance the production titer of pN-Phe, various metabolic engineering and process optimization strategies are employed. These include:

Host Strain Modification: The genetic background of the E. coli host (chassis) is modified to increase the metabolic flux towards pN-Phe. This involves deleting genes of competing pathways to prevent the diversion of precursors and removing regulatory proteins that inhibit the pathway. frontiersin.org

Gene Expression Optimization: The expression levels of the biosynthetic pathway genes are carefully balanced. This can be done by adjusting the copy numbers of the plasmids carrying the genes for pA-Phe synthesis and the N-oxygenase, respectively, to maximize the final product titer. nih.gov

Fermentation Condition Optimization: Cultivation parameters, including media composition and feeding strategies in fed-batch fermentations, are optimized to support robust cell growth and high-level production of pN-Phe. biorxiv.orgnih.gov

Through these combined efforts, researchers have successfully increased the production of pN-Phe from glucose. Initial work established the pathway and achieved titers in the micromolar range, while subsequent optimization has pushed production to the gram-per-liter scale. biorxiv.orgnih.gov

| Host | Key Genes Expressed | Cultivation Method | Final Titer | Reference |

|---|---|---|---|---|

| E. coli | pA-Phe pathway + N-oxygenase | Shake Flask | 819 µM | biorxiv.org |

| E. coli | pA-Phe pathway (pabAB, papBC) + AurF (N-oxygenase) | Batch Fermentation | 2.22 g/L | nih.gov |

Advanced Organic Synthesis Applications of Ethyl 4 Nitro L Phenylalanine

Strategic Role as a Chiral Building Block

The inherent chirality of Ethyl 4-nitro-L-phenylalanine, fixed in the L-configuration, makes it an excellent chiral building block. In synthetic chemistry, such building blocks are pre-made, enantiomerically pure compounds that can be incorporated into a larger molecule, transferring their stereochemistry to the final product. This strategy avoids the often complex and costly steps of chiral separation or asymmetric catalysis later in a synthetic sequence.

The use of this compound is a prime example of an enantioselective transformation strategy where chirality is derived from a starting material. The compound's stereocenter is robust and typically remains intact during subsequent reactions, such as modifications of the nitro group or coupling at the amine terminus. This allows chemists to build complex structures with a defined three-dimensional arrangement. For instance, its incorporation into peptide-like scaffolds is fundamental in medicinal chemistry to ensure precise interaction with chiral biological targets like enzymes and receptors. chemimpex.com The synthesis of chiral amines and amino acids often relies on such enantioselective strategies to produce optically pure products, which are critical for pharmaceutical applications. acs.orgrsc.org

This compound is a highly valuable precursor for the synthesis of a wide range of other unnatural amino acids. researchgate.net The nitro group is a key functional handle that is not present in the 20 proteinogenic amino acids, and its reactivity allows for extensive chemical manipulation.

A primary transformation is the reduction of the nitro group to an amine (4-amino-L-phenylalanine). This is commonly achieved using standard methods like catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. nih.govgoogle.com The resulting amino group can then undergo a vast array of subsequent reactions, including:

Alkylation and arylation.

Acylation to form amides.

Diazotization, followed by substitution to introduce halides, hydroxyl, or azide (B81097) groups.

Furthermore, the compound can be used in more complex transformations. For example, nickel(II) complexes of Schiff bases derived from 4-nitro-L-phenylalanine can undergo tandem alkylation and asymmetric transformation protocols to generate novel, tailor-made α-amino acids with high diastereomeric purity. acs.org This highlights its role as a foundational scaffold for creating diverse amino acid structures for applications in chemical biology and drug discovery. acs.org

Derivatization Chemistry and Functionalization

The functional groups of this compound—the primary amine, the ethyl ester, and the aromatic nitro group—provide multiple sites for derivatization, enabling its integration into diverse chemical structures.

The N-terminal amine of this compound readily undergoes acylation to form amide bonds. This is the cornerstone of its use in peptide synthesis. The coupling reaction is typically performed with a carboxylic acid activated by standard peptide coupling reagents. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more advanced reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and T3P (n-propanephosphonic acid anhydride). nih.govgoogle.com

A critical consideration during amide bond formation is the potential for racemization at the α-carbon. nih.gov To preserve the stereochemical integrity of the L-enantiomer, mild reaction conditions and specific additives like HOBt (Hydroxybenzotriazole) or the use of coupling methods known to suppress racemization are essential. nih.govgoogle.com For example, a patented process describes the coupling of 4-nitro-L-phenylalanine methyl ester with 2-chloro-6-methylbenzoic acid using HBTU and DIPEA (N,N-Diisopropylethylamine) in DMF to yield the corresponding N-benzoyl derivative. google.com

As an extension of amide bond formation, this compound is frequently coupled with other amino acids (either natural or unnatural) to form dipeptide derivatives. These dipeptides can serve as intermediates for larger peptides or as standalone bioactive molecules. In one study, Nα-Boc-L-ornithine was condensed with various amino acid esters, including those derived from phenylalanine, to create dipeptides. nih.gov A key step in related syntheses involved the reduction of a 4-nitro group to a 4-amino group within the dipeptide structure, demonstrating the compatibility of the nitro group with peptide coupling chemistry followed by selective functionalization. nih.gov The synthesis of these dipeptides is crucial for studying enzyme inhibition and receptor binding, where the specific sequence and side-chain functionalities dictate biological activity. nih.gov

While this compound itself does not possess a "clickable" functional group, it serves as an excellent precursor to derivatives that do. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation, allowing for the efficient and specific labeling of biomolecules. uga.edu

To prepare this compound for click chemistry, the nitro group is converted into an azide. This is typically a two-step process:

Reduction: The nitro group is reduced to a primary aromatic amine (4-amino-L-phenylalanine). google.com

Diazotization and Azide Substitution: The resulting amine is treated with a diazotizing agent (e.g., sodium nitrite (B80452) under acidic conditions) to form a diazonium salt, which is then reacted with an azide source (e.g., sodium azide) to yield the 4-azido-L-phenylalanine derivative.

This azido-functionalized amino acid is now a versatile building block for click chemistry. iris-biotech.de It can be incorporated into peptides and then "clicked" onto alkyne-modified proteins, surfaces, or fluorescent probes for applications in chemical biology and materials science. uga.edu

Interactive Data Tables

Table 1: Summary of Synthetic Applications and Derivatizations

| Application/Goal | Reaction Type | Key Reagents/Conditions | Resulting Product Type |

| Unnatural Amino Acid Synthesis | Nitro Group Reduction | H₂, Pd/C | 4-Amino-L-phenylalanine derivative |

| Amide Bond Formation | N-Acylation / Peptide Coupling | Carboxylic Acid, HBTU, DIPEA | N-Acyl-4-nitro-L-phenylalanine |

| Dipeptide Synthesis | Peptide Coupling | Boc-Protected Amino Acid, DCC, HOBt | Dipeptide containing 4-nitro-phenylalanine |

| Preparation for Click Chemistry | Diazotization & Azide Substitution | 1) NaNO₂, HCl; 2) NaN₃ (on the amine derived from nitro reduction) | 4-Azido-L-phenylalanine derivative |

| Asymmetric Transformation | Tandem Alkylation | Ni(II) complex, Phase-Transfer Catalyst | Novel, tailor-made α-amino acids |

Reactions for N-Protected Forms (e.g., N-Boc, N-Formyl)

The amino group of this compound must often be protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and formyl (For). Once protected, these intermediates can undergo a variety of transformations.

The N-Boc protected form, N-Boc-4-nitro-L-phenylalanine, is typically synthesized by reacting 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide. chemicalbook.com This protected amino acid is a stable, versatile intermediate. A primary reaction involving N-protected 4-nitro-L-phenylalanine derivatives is the reduction of the nitro group. For instance, the nitro group of N-phthalimido-4-nitro-L-phenylalanine ethyl ester can be reduced to an amino group using a palladium on activated charcoal (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate. google.com This transformation is key to creating 4-amino-L-phenylalanine derivatives, which are themselves important synthetic building blocks.

The N-formyl protected version, N-formyl-4-nitro-L-phenylalanine methyl ester, can be prepared by treating the amino acid ester hydrochloride with a mixture of formic acid and acetic anhydride. google.com This N-formyl derivative can also undergo hydrogenation to reduce the nitro group, providing access to N-formyl-4-amino-L-phenylalanine derivatives. google.com These reactions highlight the utility of the nitro group as a masked amino group, which can be revealed at a later synthetic stage.

Table 1: Selected Reactions of N-Protected 4-nitro-L-phenylalanine Derivatives

| N-Protecting Group | Reaction Type | Key Reagents | Product / Outcome | Citation(s) |

| Boc | N-protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH | N-Boc-4-nitro-L-phenylalanine | chemicalbook.com |

| Phthalimido | Nitro Group Reduction | 10% Pd/C, Ammonium formate | N-phthalimido-4-amino-L-phenylalanine ethyl ester | google.com |

| Formyl | N-formylation | Formic acid, Acetic anhydride | N-formyl-4-nitro-L-phenylalanine methyl ester | google.com |

| Formyl | Nitro Group Reduction | Palladium-Carbon catalyst, Hydrogen | N-formyl-4-amino-L-phenylalanine methyl ester | google.com |

Integration into Peptidomimetics and Peptide Synthesis

The incorporation of unnatural amino acids like 4-nitro-L-phenylalanine into peptide chains is a well-established strategy for creating peptidomimetics and novel peptides with modified properties. nih.gov These modifications can enhance resistance to enzymatic degradation, improve bioavailability, and alter biological activity compared to their natural counterparts. chemimpex.comnih.gov

Utility in Solid-Phase Peptide Synthesis Reagents

This compound is a precursor for reagents used in Solid-Phase Peptide Synthesis (SPPS), the most common method for artificially producing peptides. For SPPS, the amino acid must have its N-terminus protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) or Boc group. chemimpex.com Fmoc-4-nitro-L-phenylalanine is a commercially available building block essential for incorporating the 4-nitrophenylalanine residue into a growing peptide chain using standard SPPS protocols. chemimpex.com Similarly, Boc-4-nitro-L-phenylalanine is used in Boc-based SPPS strategies. sigmaaldrich.com The protected amino acid is coupled to the N-terminus of the resin-bound peptide, the protecting group is removed, and the cycle is repeated with the next amino acid until the desired sequence is complete. The nitro-substituted phenylalanine residue can be introduced at any desired position in the peptide sequence, serving as a stable, non-native component. google.com

Design of Peptides with Modified Sequences and Enhanced Bioactivity

The substitution of natural amino acids with 4-nitro-L-phenylalanine has led to the development of peptides with significantly enhanced or modified biological activities. chemimpex.com The nitro group can alter the electronic properties and conformation of the peptide, leading to improved interactions with biological targets like receptors or enzymes. researchgate.net

One notable example is in the field of opioid receptor ligands. The replacement of phenylalanine with p-nitrophenylalanine in analogs of biphalin, an opioid peptide, was found to have a positive influence on their binding affinity for both µ and δ opioid receptors. researchgate.net In another area, peptide derivatives incorporating a nitroimidazole moiety, synthesized from precursors like 5-nitroimidazole, have been coupled with amino acids to create novel compounds. mdpi.com Subsequent testing of these peptidomimetics revealed significant antimicrobial activity against pathogenic microbes such as Pseudomonas aeruginosa and Candida albicans, and antifungal activity against dermatophytes. mdpi.com Furthermore, the incorporation of 4-nitro-L-phenylalanine into analogs of Gonadotropin-Releasing Hormone (GnRH) has been explored to create potent antagonists that inhibit the secretion of gonadotropins. googleapis.com

These examples demonstrate that integrating 4-nitro-L-phenylalanine into peptide sequences is a powerful strategy for modulating their biological profiles, leading to the creation of novel therapeutic and research agents. chemimpex.comnih.gov

Table 2: Examples of Peptides with 4-nitro-L-phenylalanine and Modified Bioactivity

| Peptide / Analog Class | Modification | Enhanced Bioactivity / Finding | Citation(s) |

| Biphalin Analogs | Replacement of Phenylalanine with p-Nitrophenylalanine | Positive influence on binding to µ and δ opioid receptors. | researchgate.net |

| Nitroimidazole-Peptide Conjugates | Coupling of a nitroimidazole core with amino acids/peptides. | Exhibited significant antimicrobial and antifungal activity. | mdpi.com |

| GnRH Analogs | Incorporation of 4-nitro-L-phenylalanine. | Development of potent antagonists for gonadotropin secretion. | googleapis.com |

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Pharmacologically Active Agents

The inherent reactivity of Ethyl 4-nitro-L-phenylalanine, particularly the capacity of the nitro group to be chemically reduced to an amine, provides a synthetic handle for introducing new functionalities. This feature is extensively exploited in the development of novel therapeutic candidates.

This compound is a valuable compound in the field of biochemical research and pharmaceutical development. The presence of a nitro group enhances its reactivity, establishing it as an essential building block for synthesizing a variety of bioactive molecules. nih.gov This unique property enables researchers to investigate its potential in drug development, especially in creating inhibitors and modulators for targeted biological pathways. nih.gov The compound is also instrumental in developing novel therapeutic agents, as its ability to be incorporated into amino acid sequences can lead to peptides with improved stability and biological activity. nih.gov

The compound is explicitly identified as a foundational component, or building block, in the synthesis of antagonists for the Chemokine (C-C Motif) Receptor 3 (CCR3). dntb.gov.uanih.govgoogle.commedchemexpress.com CCR3 is a protein that plays a significant role in the inflammatory response, particularly in allergic conditions like asthma, by mediating the movement of eosinophils. The development of CCR3 antagonists is a key strategy for creating new anti-inflammatory therapies, and this compound serves as a key starting material in the chemical pathways to produce these specialized inhibitor molecules. dntb.gov.uanih.govnih.gov

This compound is a well-documented building block for the development of antagonists targeting the Alpha4beta1 (α4β1) integrin, also known as Very Late Antigen-4 (VLA-4). dntb.gov.uanih.govmedchemexpress.com VLA-4 is a cell surface receptor that mediates leukocyte adhesion and is implicated in the pathology of various inflammatory diseases, including multiple sclerosis and asthma. sigmaaldrich.comjst.go.jp By inhibiting VLA-4, these antagonists can prevent the migration of inflammatory cells to tissues, thereby reducing inflammation.

Research has shown that derivatives of phenylalanine are effective VLA-4 antagonists. jst.go.jpfrontiersin.org For instance, N-tert-butoxycarbonyl-4-nitro-L-phenylalanine ethyl ester has been identified as a VLA-4 antagonist. researchgate.net Furthermore, patent literature details the synthesis of potent VLA-4 inhibitors, such as N-(2-chloro-6-methylbenzoyl)-4-nitro-L-phenylalanine methyl ester, which underscores the direct utility of this chemical scaffold in generating these therapeutic agents. semanticscholar.org

Table 1: Examples of VLA-4 Antagonists Derived from 4-Nitro-L-phenylalanine Scaffolds

| Precursor/Intermediate | Resulting Compound Type | Therapeutic Target | Reference(s) |

|---|---|---|---|

| L-(4-nitro)phenylalanine ethyl ester | Dipeptide VLA-4 Inhibitor | VLA-4 Integrin | sigmaaldrich.com |

| 4-nitro-L-phenylalanine methyl ester | N-(2-chloro-6-methylbenzoyl)-4-nitro-L-phenylalanine methyl ester | VLA-4 Integrin | semanticscholar.org |

The 4-nitro-L-phenylalanine scaffold is a cornerstone in the synthesis of certain anticancer drugs. A notable example is its use as a key intermediate in the multi-step synthesis of the alkylating agent melphalan (B128), a medication used to treat multiple myeloma and ovarian cancer. researchgate.net The synthesis involves the nitration of phenylalanine, followed by esterification to produce 4-nitro-DL-phenylalanine ethyl ester, which is then further processed to yield the final active drug. researchgate.net

More recently, the related compound Boc-4-nitro-L-phenylalanine is utilized in the commercial production of melflufen (melphalan flufenamide), a potent anticancer agent approved for treating multiple myeloma. The manufacturing process begins with the coupling of Boc-4-nitro-L-phenylalanine with another amino acid ester, demonstrating its role as a critical starting material. Additionally, derivatives like N-Boc-4-nitro-L-phenylalanine t-butyl ester are used specifically for the synthesis of melphalan impurities, which are essential for developing analytical standards to ensure the purity and quality of the final pharmaceutical product.

Table 2: Antitumor Agents and Related Compounds from 4-Nitro-L-phenylalanine Derivatives

| Starting Material / Intermediate | Synthesized Product | Application | Reference(s) |

|---|---|---|---|

| 4-Nitro-DL-phenylalanine ethyl ester | Melphalan | Anticancer Drug | researchgate.net |

| Boc-4-nitro-L-phenylalanine | Melflufen (Melphalan flufenamide) | Anticancer Drug |

Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are the molecular targets for the thiazolidinedione (TZD) class of antidiabetic drugs, also known as glitazones. These drugs improve insulin (B600854) sensitivity. Research into new PPARγ agonists has explored various chemical scaffolds to identify novel drug candidates with improved efficacy and safety profiles.

In this context, studies have been conducted on new glitazones that incorporate amino acid structures, including phenylalanine and tyrosine. These hybrid molecules were synthesized and tested for their antidiabetic properties, such as glucose uptake activity. While these findings indicate that the phenylalanine structure can be a component of molecules designed to act as PPAR agonists, the direct use of this compound specifically as a PPAR agonist is not extensively documented in available research. The primary role of the phenylalanine moiety in these studies is as a structural component, with other parts of the molecule being responsible for the interaction with the PPARγ receptor.

A significant application of the 4-nitro-L-phenylalanine framework is in the creation of prodrugs designed for targeted delivery. A key example is the development of a sesamol (B190485) carbamate-L-phenylalanine prodrug intended to combat melanoma. Sesamol is a compound with anti-melanoma properties, but it suffers from poor intracellular concentration and rapid excretion.

To address this, researchers designed a prodrug to hijack the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, including melanoma. The synthesis of this prodrug begins with Boc-4-nitro-L-phenylalanine. In a crucial step, the nitro group is chemically reduced to an amino group (Boc-4-amino-L-phenylalanine). This newly formed amine then serves as an attachment point for conjugating sesamol via a carbamate (B1207046) linker. This strategy not only improves the delivery of sesamol into cancer cells but also provides for its sustained release as the carbamate bond is hydrolyzed inside the cell. This work highlights the utility of the nitro group as a "masked" amine, a versatile functional group that can be revealed at the appropriate synthetic step to enable the construction of complex targeted therapies.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-fluoro-L-phenylalanine ethyl ester |

| Alpha4beta1 (VLA-4) integrin |

| Boc-4-amino-L-phenylalanine |

| Boc-4-nitro-L-phenylalanine |

| Boc-4-nitro-L-phenylalanine t-butyl ester |

| Chemokine (C-C Motif) Receptor 3 (CCR3) |

| This compound |

| L-(4-nitro)phenylalanine ethyl ester |

| L-phenylalanine |

| Melphalan |

| Melflufen (melphalan flufenamide) |

| N-(2-chloro-6-methylbenzoyl)-4-nitro-L-phenylalanine methyl ester |

| N-benzoyl-4-nitro-L-phenylalanine ethyl ester |

| N-tert-butoxycarbonyl-4-nitro-L-phenylalanine ethyl ester |

| p-nitro-DL-phenylalanine |

| p-nitro-DL-phenylalanine ethyl ester |

| Peroxisome proliferator-activated receptor gamma (PPARγ) |

| Sesamol |

| Sesamol carbamate-L-phenylalanine |

Exploration of Biological Activities of Derivatives

The modification of this compound has led to the synthesis of a diverse range of derivatives with promising biological activities. These derivatives serve as crucial building blocks in the creation of bioactive molecules and peptidomimetics with enhanced stability and bioavailability. chemimpex.com

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of phenylalanine, including those related to this compound, have been investigated for their antimicrobial potential. For instance, the introduction of a phenylalanine moiety into certain heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, has been a strategy in the synthesis of new antimicrobial agents. mdpi.com Research has shown that N-acylated amino acids, a class to which derivatives of this compound belong, are known for their antimicrobial action. mdpi.com Furthermore, the substitution of amino acids like L-phenylalanine into antimicrobial peptides has been shown to enhance selective antibacterial activity against specific bacterial strains. nih.gov

Antioxidant Activity Investigations

The antioxidant properties of phenylalanine derivatives are another area of active research. Some studies suggest that certain derivatives may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress. For example, a study on coumarin (B35378) derivatives, which are metabolites of phenylalanine, demonstrated their potential as antioxidants. mdpi.com The investigation of various derivatives, such as those involving hydroxycinnamic acids, has provided insights into structure-activity relationships concerning antioxidant effects. core.ac.uk

Studies on Metal Chelating Ligand Formation

The ability of amino acid derivatives to form complexes with metal ions is a critical aspect of their biological activity and application. The structure of this compound and its derivatives makes them suitable candidates for the formation of metal chelating ligands. These bifunctional chelating agents can link metal ions to biologically active molecules like proteins and antibodies. google.com Research has explored the synthesis of novel phenanthroline derivatives, incorporating amino acid esters like this compound hydrochloride, and their subsequent transition metal complexes, which have been evaluated for antibacterial activity. maynoothuniversity.ie

Investigative Tools for Biological Pathways

Beyond its direct therapeutic potential, this compound and its analogs are invaluable tools for elucidating complex biological processes. chemimpex.com

Probing Protein Interactions and Enzyme Mechanisms

The compound and its derivatives are instrumental in studying protein-protein interactions and enzyme mechanisms. chemimpex.comchemimpex.com The nitro group can serve as a spectroscopic probe, allowing researchers to monitor changes in the local protein environment. researchgate.net Non-canonical amino acids like 4-nitro-L-phenylalanine can be genetically incorporated into proteins, providing a powerful method for investigating protein structure and function. researchgate.net This technique has been used to probe the active sites of enzymes and to understand the effects of specific modifications on protein activity. biosynth.comnih.gov For instance, derivatives of phenylalanine have been used to develop inhibitors for enzymes like HIV-1 capsid protein and acetylcholinesterase. nih.gov

Understanding Metabolic Processes in Biological Systems

This compound and related compounds are also employed in biochemical assays to gain insights into metabolic processes. chemimpex.com Studies have utilized 4-nitro-L-phenylalanine to investigate the metabolic pathways in microorganisms. For example, when fed to Klebsiella sp., 4-nitro-L-phenylalanine was metabolized into a nitrated phenyllactic acid derivative, revealing details about the bacterial metabolic machinery. nih.gov The ability to introduce modified amino acids into biological systems helps researchers to trace metabolic fates and understand the intricate network of biochemical reactions. nih.gov

Analytical and Characterization Methodologies in Research on Ethyl 4 Nitro L Phenylalanine

Spectroscopic Elucidation of Structure and Bonding

Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of ethyl 4-nitro-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the hydrogen and carbon framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide evidence for the different chemical environments within the molecule. For instance, the aromatic protons on the phenyl ring typically appear as distinct signals in the downfield region due to the electron-withdrawing effect of the nitro group. nih.gov The protons of the ethyl ester group and the alpha-carbon and beta-carbons of the amino acid backbone also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring, the carbonyl group of the ester, the ethyl group, and the amino acid backbone all resonate at distinct chemical shifts, confirming the presence and connectivity of these functional groups. researchgate.net

Table 1: Representative NMR Data for Phenylalanine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons |

| ¹H | ~4.0 | Alpha-proton (α-CH) |

| ¹H | ~3.0 | Beta-protons (β-CH₂) |

| ¹³C | 120 - 150 | Aromatic carbons |

| ¹³C | ~170 | Carbonyl carbon (C=O) |

| ¹³C | ~55 | Alpha-carbon (α-C) |

| ¹³C | ~37 | Beta-carbon (β-C) |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. Key absorptions for this compound include the stretching vibrations of the nitro group (NO₂), typically observed as two strong bands. The carbonyl group (C=O) of the ethyl ester shows a strong absorption, and the N-H stretching of the amine group is also readily identifiable. The aromatic C-H and C=C stretching vibrations further confirm the presence of the phenyl ring. nih.govnih.gov

Raman spectroscopy provides additional information, especially for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. nih.govresearchgate.net

Table 2: Key IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbonyl (C=O) | Stretch | 1730 - 1750 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, particularly the π → π* transitions of the aromatic ring. The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis absorption spectrum. nih.gov L-phenylalanine itself exhibits a characteristic absorption maximum. photochemcad.com The introduction of the nitro group at the para position of the phenyl ring causes a bathochromic (red) shift in the absorption maximum, moving it to a longer wavelength. This shift is a clear indicator of the successful nitration of the phenyl ring. The absorbance values can also be used for quantitative analysis of the compound in solution. researchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. helixchrom.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. chemimpex.com HPLC methods can be optimized for the separation of phenylalanine and its derivatives from other amino acids and potential impurities. nih.gov

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify the desired compound from a mixture.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions, such as the synthesis of this compound. nau.eduyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials and the expected product, the formation of the product and the consumption of reactants can be visualized over time. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). nih.gov The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction.

Chiral Chromatography for Enantiomeric Resolution and Purity Determination

Chiral chromatography stands as a cornerstone technique for the separation of enantiomers, which is of paramount importance for compounds like this compound, where biological activity is often stereospecific. High-performance liquid chromatography (HPLC) is the most prevalent method for achieving enantiomeric resolution and determining the enantiomeric purity of this and related compounds.

Researchers have successfully developed reverse-phase HPLC (RP-HPLC) methods for the analysis of ethyl 4-nitro-L-phenylalaninate monohydrochloride. sielc.com A typical method might employ a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For instance, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for nitrobenzoxadiazole derivatives of various α-amino acids. koreascience.kr The choice of the chiral selector and the optimization of chromatographic conditions, including the mobile phase composition and temperature, are critical for achieving baseline separation. nih.gov

The enantiomeric purity of commercially available L-α-amino acids has been successfully determined using these developed chiral HPLC methods, with impurities of the D-form found to be in the range of 0.08-0.87%. koreascience.kr The synthesis and subsequent chiral resolution of compounds like 4-nitropropranolol and 7-nitropropranolol have been achieved with high yields and excellent enantiopurity using preparative chiral HPLC, demonstrating the robustness of this technique for nitroaromatic compounds. mdpi.com

Table 1: HPLC Method for Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV, MS-compatible (with formic acid) |

| Application | Analytical separation, impurity isolation |

Mass Spectrometry for Molecular Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural characterization of this compound. Its high sensitivity and specificity allow for precise mass determination and fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like amino acid derivatives, as it typically produces intact molecular ions with minimal fragmentation. nih.gov ESI-MS is routinely used to confirm the molecular weight of synthesized this compound. The compound is introduced into the mass spectrometer, often following chromatographic separation, and the resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

For instance, in the analysis of ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride, an HPLC method can be made MS-compatible by replacing phosphoric acid with formic acid in the mobile phase, allowing for direct coupling to an ESI-MS detector. sielc.com Studies on related phenylalanine adducts, such as those with acrylamide (B121943) and styrene, have utilized ESI-quadrupole time-of-flight (ESI-QqTOF) mass spectrometry to identify the reaction products and their characteristic fragment ions. nih.gov This highlights the power of tandem mass spectrometry (MS/MS) in elucidating the structure of modified amino acids.

Differential ion mobility spectrometry (DMS), often coupled with mass spectrometry, has emerged as a powerful technique for the separation of chiral molecules. While enantiomers have identical mass-to-charge ratios and cannot be distinguished by conventional MS alone, their different three-dimensional structures can lead to different mobilities in a gas under the influence of an electric field.

A significant advancement in this area involves the use of chiral derivatizing agents. A recent study demonstrated the successful enantiomeric separation of 11 amino acid pairs using an analytical strategy that combines chiral derivatization with DMS-MS. nih.gov In this method, a chiral derivatization reagent, N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester (S-NIFE), which is structurally similar to the target compound, was used to form diastereomeric adducts with the amino acids. nih.gov These diastereomers could then be separated by DMS. This approach showcases the potential for using DMS to differentiate chiral amino acids and their derivatives, including this compound, with high efficiency. nih.gov Other studies have also shown the utility of ion mobility mass spectrometry in differentiating chiral amino acids through the formation of metal-bound complexes. nih.govrsc.org

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, which is fundamental to understanding the physical and chemical properties of a crystalline compound like this compound.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.

Powder X-ray diffraction (PXRD) is a powerful technique used to assess the crystallinity of a solid sample and to identify its crystalline phases. Instead of a single crystal, a fine powder of the material is used, which contains a multitude of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline material.

PXRD is instrumental in characterizing different polymorphic forms and solvates of a compound. For example, the anhydrous and monohydrate forms of L-phenylalanine exhibit distinct PXRD patterns, with characteristic diffraction peaks at specific 2θ angles. researchgate.net This technique can be used to confirm the crystalline nature of a synthesized batch of this compound and to check for the presence of any crystalline impurities or different polymorphic forms. Studies on DL-phenylalanine have also utilized PXRD for characterization. researchgate.net

Table 2: Characteristic PXRD Peaks for L-phenylalanine Forms researchgate.net

| Crystalline Form | Characteristic Diffraction Peaks (2θ) |

| Anhydrous | 5.64°, 16.98°, 22.70°, 28.50°, 34.36° |

| Monohydrate | 6.62°, 10.82°, 14.94°, 17.66°, 19.68°, 21.56°, 33.12° |

Advanced Probes for Chemical Biology Applications

The strategic modification of this compound and its parent amino acid, 4-nitro-L-phenylalanine, allows for its conversion into sophisticated probes for exploring biological systems. These advanced tools, equipped with specific isotopic labels or fluorescent moieties, enable detailed investigations into protein structure, dynamics, and interactions using powerful analytical techniques.

Fluorescence Studies of Fluorescent Derivatives

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics. Unnatural fluorescent amino acids are particularly powerful tools because they can be incorporated into specific protein sites to report on the local environment with minimal perturbation. nih.govrsc.org

This compound itself is not fluorescent. In fact, the nitro group (NO₂) is a well-known fluorescence quencher. This property can be exploited; for example, 3-nitrotyrosine, a similar nitro-containing amino acid, has been used as an efficient energy acceptor in Förster Resonance Energy Transfer (FRET) studies. nih.gov In such an experiment, the nitro-amino acid quenches the fluorescence of a nearby donor fluorophore (like tryptophan), and the efficiency of this quenching can be used to calculate the distance between the two probes, providing a molecular ruler to measure protein conformational changes. nih.gov

To utilize this compound in direct fluorescence studies, it must first be chemically converted into a fluorescent derivative. This is typically achieved by replacing the quenching nitro group with a fluorescent moiety or by attaching a fluorophore to the molecule. Research on modifying the parent amino acid, L-phenylalanine, provides several blueprints for creating such derivatives. rsc.org Strategies include:

Extending the π-conjugated system: The Heck-Matsuda reaction has been used to convert 4-aminophenylalanine derivatives into fluorescent stilbene (B7821643) analogues, which show red-shifted absorption and emission spectra with higher quantum yields than L-phenylalanine. rsc.org

Creating biphenyl (B1667301) derivatives: Positional isomers of biphenyl-L-phenylalanine have been synthesized and shown to be useful fluorescent probes that can be incorporated into proteins with minimal structural disruption, serving as effective FRET sensors. nih.govnih.gov

Synthesis of rigid analogues: Dibenzofuran (B1670420) α-amino acids have been developed as conformationally rigid tyrosine mimics with excellent quantum yields, making them bright and stable fluorophores for biological imaging and FRET applications. acs.org

The choice of fluorophore allows for the tuning of photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, for specific biological applications. rsc.org

| Fluorescent Phenylalanine Derivative Class | Synthetic Strategy Example | Key Photophysical Properties | Research Application |

|---|---|---|---|

| Biphenyl-phenylalanines | Synthesis of isomeric biphenyl-L-phenylalanine derivatives. nih.govnih.gov | Structurally compact fluorophores with useful quantum yields. nih.gov | Serve as FRET donors to monitor protein conformational changes and dynamics with minimal perturbation. nih.govnih.gov |

| Stilbene-phenylalanines | Heck–Matsuda coupling of a 4-aminophenylalanine-derived diazonium salt with alkenes. rsc.org | Red-shifted absorption/emission spectra and larger quantum yields compared to native phenylalanine. rsc.org | Probing protein structure and function with enhanced spectral properties. rsc.org |

| Dibenzofuran amino acids | Palladium-catalyzed C–O cyclization or Negishi coupling to form a rigid dibenzofuran core. acs.org | High quantum yields (0.49–0.62); good brightness in a relatively small fluorophore. acs.org | Act as FRET donors to monitor enzymatic activity, such as peptide hydrolysis. acs.org |

| Acridonylalanines | Multi-step synthesis involving Buchwald-Hartwig cross-coupling. nih.gov | High quantum yield and long fluorescence lifetime, making them valuable for imaging. nih.gov | Biophysical studies using FRET and fluorescence polarization (FP); cellular imaging. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For aromatic nitro compounds and phenylalanine derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. nih.govrsc.org These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgscience.gov

For Ethyl 4-nitro-L-phenylalanine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pair of the nitrogen atom in the amino group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂) and the π-system of the aromatic ring. materialsciencejournal.orgresearchgate.net The presence of the strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. rsc.org A smaller energy gap indicates a higher propensity for the molecule to undergo electronic transitions, suggesting greater chemical reactivity. rsc.orgmaterialsciencejournal.org

Quantum chemical parameters derived from HOMO and LUMO energies provide further insights into molecular reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is acquired. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a molecule to accept electrons. |

This table outlines the standard quantum chemical descriptors calculated from HOMO and LUMO energies, which are widely used to predict the chemical behavior of molecules like this compound.

Vibrational Frequency Calculations and Spectral Assignments

Theoretical vibrational analysis is performed to understand the molecular vibrations and to assign the bands observed in experimental infrared (IR) and Raman spectra. DFT calculations are effective for predicting the vibrational frequencies corresponding to specific functional groups within the molecule. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a direct comparison with experimental data. materialsciencejournal.org

For this compound, the vibrational spectrum is characterized by distinct modes associated with its constituent parts: the amino group, the ethyl ester group, and the 4-nitrophenyl group.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500-3300 | materialsciencejournal.org |

| Methylene (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2985-2950 | materialsciencejournal.org |

| Ester (-C=O) | C=O Stretch | 1750-1730 | nih.gov |

| Nitro (-NO₂) | NO₂ Asymmetric Stretch | 1560-1515 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1605-1580 | researchgate.net |

| Nitro (-NO₂) | NO₂ Symmetric Stretch | 1355-1345 | researchgate.net |

This table presents the characteristic vibrational modes and their expected frequency ranges for this compound, based on data from analogous compounds. These theoretical assignments are crucial for interpreting experimental IR and Raman spectra.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. science.govresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface, where different colors represent varying potential values.

In the MEP map of this compound, distinct regions of electrostatic potential are expected:

Negative Potential (Red/Yellow): This region, indicating electron-rich areas, would be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites are susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance. science.govresearchgate.net

Positive Potential (Blue): This region, representing electron-deficient areas, would be located around the hydrogen atoms of the amino group (-NH₂). This site is the most likely point for nucleophilic attack and hydrogen bond donation. science.gov

The MEP surface provides a clear visual representation of the molecule's charge topography, reinforcing the understanding of its reactive behavior and intermolecular interaction sites.

Molecular Interaction Studies

The biological and chemical activity of this compound is governed by its interactions with other molecules, particularly proteins and solvents. Computational modeling provides dynamic insights into these interactions.

Computational Modeling of Ligand-Protein Binding Dynamics

This compound serves as a key building block in the synthesis of antagonists for biological targets such as the chemokine (C-C motif) receptor 3 (CCR3) and the α4β1 (VLA-4) integrin. biomol.comchemimpex.com Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the binding of ligands derived from this compound to their protein targets. nih.govdntb.gov.ua

Molecular Docking studies predict the preferred binding orientation of a ligand within the active site of a protein, estimating the binding affinity through a scoring function. For a derivative of this compound, docking would reveal how the 4-nitrophenyl moiety fits into the receptor's binding pocket and which amino acid residues it interacts with.

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of the binding pose and the nature of the interactions. MD simulations can reveal how the flexibility of both the ligand and the protein influences the binding event and can be used to calculate binding free energies. nih.gov The interactions would likely involve hydrogen bonds from the ligand's amino and ester groups and potential π-π stacking or electrostatic interactions involving the nitrophenyl ring.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Non-Covalent Interactions

The hydrogen bonding capabilities of this compound are critical to its structure and interactions. The molecule contains hydrogen bond donor sites (the N-H of the amino group) and acceptor sites (the oxygens of the nitro group and the carbonyl oxygen of the ester). nih.gov

Intramolecular Hydrogen Bonding: While less common in this specific conformation, the potential exists for weak intramolecular interactions, though these are generally less significant than intermolecular bonds.

Intermolecular Hydrogen Bonding: In a condensed phase or a protein binding site, the molecule is expected to form robust intermolecular hydrogen bonds. The amino group can donate hydrogen bonds to acceptor atoms, while the nitro and carbonyl oxygens can accept hydrogen bonds. nih.govresearchgate.net These interactions are fundamental to the stabilization of crystal structures and the specific recognition at a protein's active site.

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Strategies

The traditional chemical synthesis of 4-nitro-L-phenylalanine and its subsequent esterification to produce Ethyl 4-nitro-L-phenylalanine often involves harsh and environmentally challenging reagents. A common method involves the nitration of L-phenylalanine using a potent mixture of concentrated nitric and sulfuric acids, followed by esterification using agents like thionyl chloride in ethanol (B145695). nih.govmdpi.comgoogle.comrsc.org These processes raise concerns regarding safety, waste disposal, and alignment with the principles of green chemistry.

Emerging research is actively seeking to address these limitations by developing more sustainable synthetic routes. A significant area of focus is the creation of de novo biosynthetic pathways. For instance, researchers have successfully engineered Escherichia coli to synthesize para-nitro-L-phenylalanine (pN-Phe) directly from glucose. researchgate.net This biotechnological approach avoids the use of harsh nitrating acids and represents a significant step towards a greener manufacturing process. researchgate.net The pathway leverages natural enzymes, including diiron monooxygenases, to install the nitro group onto an amino acid precursor. researchgate.net

Future developments will likely focus on optimizing these biosynthetic pathways to improve yields and make them economically viable for industrial-scale production. Additionally, research into alternative, less hazardous chemical reagents and solvent systems for both the nitration and esterification steps continues to be a priority for chemists aiming to reduce the environmental footprint of producing this valuable compound.

| Synthesis Strategy | Description | Reagents/Method | Reference |

| Traditional Chemical Synthesis | Nitration of L-phenylalanine followed by esterification. | Concentrated HNO₃/H₂SO₄, Thionyl Chloride, Ethanol. | nih.govmdpi.comgoogle.com |

| Biosynthesis | De novo pathway engineered in a microorganism. | Genetically modified E. coli, glucose feedstock, N-oxygenase enzymes. | researchgate.net |

Expansion of Biomedical Applications and Therapeutic Potential

This compound serves as a crucial starting material in the synthesis of a wide array of bioactive molecules and pharmaceuticals. chemimpex.com Its established applications include its use as a building block for chemokine (C-C motif) receptor 3 (CCR3) antagonists and alpha4beta1 (VLA-4) integrin antagonists, which are relevant in treating inflammatory conditions. biomol.comcaymanchem.com The compound is also instrumental in biochemical research for studying protein interactions and enzyme kinetics. chemimpex.com

The therapeutic potential of molecules derived from this compound is expanding into new domains:

Enzyme Inhibition: Dipeptides incorporating this amino acid derivative have been synthesized and evaluated as potential inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme implicated in various diseases including arthritis and inflammation. nih.gov Specifically, the dipeptide S-methyl-L-isothiocitrullinyl-4-nitro-L-phenylalanine was created for this purpose. nih.gov Furthermore, related derivatives have been assessed as inhibitors of acetylcholinesterase (AChE), a target in the management of neurodegenerative diseases like Alzheimer's.

Targeted Drug Delivery: The para-substituted phenylalanine scaffold is being explored for its ability to target specific protein transporters. Research has shown that coupling molecules to L-phenylalanine derivatives can facilitate their uptake by the L-Type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. mdpi.com This strategy is being investigated to develop novel antiproliferative agents against melanoma. mdpi.com

Advanced Biomaterials: Beyond small molecule drugs, 4-nitro-L-phenylalanine is being incorporated into novel biomaterials. Researchers have created glycoconjugate hydrogels using this amino acid that demonstrate self-healing properties and are being explored for drug delivery systems, such as for the antibiotic streptomycin. researchgate.net These materials have shown promise for being non-toxic and biocompatible, opening avenues for various therapeutic applications. researchgate.net

The ability to modify peptides with 4-nitro-L-phenylalanine can also lead to the creation of novel therapeutic agents with enhanced stability and bioactivity. chemimpex.com

| Research Area | Application/Target | Specific Example | Reference |

| Enzyme Inhibition | Inducible Nitric Oxide Synthase (iNOS) | S-methyl-L-isothiocitrullinyl-4-nitro-L-phenylalanine | nih.gov |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Di-substituted glycyl-phenylalanine derivatives | |

| Drug Targeting | L-Type Amino Acid Transporter 1 (LAT1) | Prodrugs for melanoma treatment | mdpi.com |

| Biomaterials | Drug Delivery Hydrogels | Streptomycin-loaded glycoconjugate gels | researchgate.net |

| Peptide Modification | Enhanced Stability & Bioactivity | General peptide synthesis | chemimpex.com |

Advancements in Analytical and Computational Characterization Techniques

The robust characterization of this compound and its derivatives is essential for quality control and for understanding their biological activity. Progress in analytical chemistry and computational modeling is providing deeper insights into these molecules.

In the analytical realm, high-performance liquid chromatography (HPLC) is a standard method, with the compound itself sometimes serving as a standard for quantifying other amino acids. chemimpex.comvwr.com Advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-mass spectrometry (LC-MS) are increasingly being used for the highly sensitive and selective analysis of complex mixtures containing nonproteinogenic amino acids. scispace.com For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is a critical tool used to confirm the identity and purity of synthesized compounds and their metabolites. nih.govmdpi.com

Computational chemistry is emerging as a powerful complementary tool. Techniques like Density Functional Theory (DFT) are being employed to calculate the optimized molecular structure and predict the vibrational spectra (FTIR, Raman) of related compounds, such as co-crystals of L-phenylalanine and 4-nitrophenol. researchgate.net These computational models help in understanding the molecule's electronic properties and intermolecular interactions. Furthermore, computational docking and molecular modeling are used to predict how derivatives of this compound will bind to biological targets like enzymes, guiding the design of more potent and selective inhibitors.

| Technique | Application | Details | Reference |

| HPLC/UHPLC | Separation & Quantification | Used for routine quality control and analysis of nonproteinogenic amino acids. | chemimpex.comscispace.com |

| LC-MS | Identification & Analysis | High-sensitivity detection of amino acids and their derivatives in complex samples. | scispace.com |

| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and purity of synthesized molecules. | nih.govmdpi.com |

| Computational Modeling | Structural & Property Prediction | Density Functional Theory (DFT) used to analyze molecular structure and properties. | researchgate.net |

| Molecular Docking | Binding Analysis | Predicts interactions between derivative compounds and biological targets (e.g., enzymes). |

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-nitro-L-phenylalanine, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-nitro-L-phenylalanine. A common method involves reacting the amino acid with ethanol in the presence of hydrogen chloride, yielding the ethyl ester hydrochloride salt with >90% efficiency . For example, SOCl₂ in anhydrous methanol under reflux achieves near-quantitative conversion to the methyl ester, suggesting similar optimization for ethyl ester synthesis . Critical factors include solvent choice (e.g., ethanol vs. methanol), acid catalyst (HCl vs. acetyl chloride), and reaction time, with yields varying from 30% to 99% depending on purification protocols .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

- NMR Spectroscopy : Distinguishes between oxazine and pyrido-phenanthrolinone products (e.g., δ 8.5–9.0 ppm for pyrido aromatic protons) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1030 for this compound hydrochloride) .

- IR Spectroscopy : Identifies nitro group stretches (~1520 cm⁻¹) and ester carbonyls (~1730 cm⁻¹) . Contradictions in data (e.g., unexpected byproducts) require cross-validation via HPLC or X-ray crystallography .

Q. How is this compound utilized as a precursor in pharmaceutical synthesis?

It serves as an intermediate in melphalan production. The nitro group is reduced to an amine, followed by phthalimide protection and ethylene oxide alkylation to form bis-(2-hydroxyethyl) derivatives, which are chlorinated to yield the final anticancer drug .

Advanced Research Questions

Q. How do substituents on the amino acid ester influence reaction pathways in phenanthroline ligand synthesis?

Substituents at the para-position (e.g., nitro groups) dictate product selectivity. For example:

Q. What strategies resolve contradictions in reaction outcomes when using this compound in microbial studies?

In Klebsiella sp. CK6, 4-nitro-L-phenylalanine is metabolized exclusively to 4-nitro-L-phenyl lactic acid (4d), contradicting expectations of nitro-reduction. This suggests microbial enzymes prioritize α-keto acid formation over nitro group modification. Researchers should:

Q. How can purification challenges for pyrido-phenanthrolinone derivatives be mitigated?

Lipophilic esters (e.g., propyl ester) crystallize readily in diethyl ether, while ethyl esters require column chromatography or fractional crystallization. For example, compound 3.3g (propyl ester) achieves >95% purity via ether recrystallization, whereas ethyl analogs require reverse-phase HPLC .

Q. What safety protocols are critical when handling this compound in catalytic reactions?

- Use fume hoods to avoid inhalation (nitro compounds may release NOx).

- Wear nitrile gloves and goggles due to potential skin/eye irritation .

- Store in airtight containers away from reducing agents to prevent unintended reactions .

Methodological Recommendations

- Data Validation : Cross-check NMR assignments with DEPT-135 or 2D-COSY to resolve overlapping signals in aromatic regions .

- Reaction Optimization : Screen palladium catalysts (e.g., Pd/CaCO₃ vs. Pd/BaSO₄) for nitro group reductions to minimize side products .

- Microbial Assays : Use minimal media with 4-nitro-L-phenylalanine as the sole nitrogen source to force metabolic pathway expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.